![molecular formula C10H14N2O3 B1316818 Benzyl (2-(aminooxy)ethyl)carbamate CAS No. 226569-28-4](/img/structure/B1316818.png)
Benzyl (2-(aminooxy)ethyl)carbamate
Overview
Description
Benzyl (2-(aminooxy)ethyl)carbamate is a carbamate derivative . The compound can be viewed as the ester of carbamic acid and benzyl alcohol . It has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol .
Synthesis Analysis
The synthesis of Benzyl (2-(aminooxy)ethyl)carbamate involves the reaction of benzyl chloroformate with ammonia . Another method involves the reaction of benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate with methylamine methanol solution in methylene chloride .
Molecular Structure Analysis
The molecular structure of Benzyl (2-(aminooxy)ethyl)carbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to an aminooxy group .
Chemical Reactions Analysis
Benzyl (2-(aminooxy)ethyl)carbamate can undergo various chemical reactions. For instance, it can participate in the formation of peptide bonds, which are essential for the synthesis of peptides . It can also undergo the Hofmann rearrangement to form methyl and benzyl carbamates .
Physical And Chemical Properties Analysis
Benzyl (2-(aminooxy)ethyl)carbamate is a solid compound . It has a molecular weight of 210.23 g/mol . The compound’s boiling point is predicted to be 405.7±38.0 °C, and its density is predicted to be 1.183±0.06 g/cm3 .
Scientific Research Applications
I conducted a search for the specific applications of “Benzyl (2-(aminooxy)ethyl)carbamate”, but unfortunately, the information available is quite general and does not provide a detailed analysis of unique applications for this compound. However, based on related compounds, benzyl carbamates are often used in organic synthesis, particularly in transcarbamation and amidation processes .
Safety And Hazards
Future Directions
Benzyl (2-(aminooxy)ethyl)carbamate and other carbamates have potential applications in various fields of research and industry, particularly in the synthesis of peptides . They can serve as protecting groups for amines, which are essential for peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and removal of these protecting groups, as well as exploring their potential applications in other areas.
properties
IUPAC Name |
benzyl N-(2-aminooxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-15-7-6-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXPJHTCSWUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553803 | |
Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(aminooxy)ethyl)carbamate | |
CAS RN |
226569-28-4 | |
Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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